molecular formula C18H23N3O4S B6475275 4,7-dimethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640892-34-6

4,7-dimethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6475275
CAS No.: 2640892-34-6
M. Wt: 377.5 g/mol
InChI Key: GLZXMVMOMGHQLG-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including a pyrrolidine ring, a morpholine ring, and a benzothiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Morpholine is a six-membered ring with both an amine and an ether. Benzothiazole is a heterocyclic compound; it is notable for its aromaticity and the fact that it is a part of many pharmaceuticals and industrial dyes.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and morpholine rings, followed by the introduction of the benzothiazole . The exact synthetic route would depend on the specific reactions used and the order in which the rings are formed.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine and morpholine rings would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring could impact the compound’s solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The presence of multiple functional groups could allow for interactions with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in medicinal chemistry, given the presence of the pyrrolidine and morpholine rings which are common in many biologically active compounds .

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-23-12-5-6-13(24-2)16-15(12)19-18(26-16)21-9-10-25-14(11-21)17(22)20-7-3-4-8-20/h5-6,14H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZXMVMOMGHQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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